N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide
Description
N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide is a chemical compound known for its unique structure and properties. It is a sulfonamide derivative with potential applications in various fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a hydroxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[5-hydroxy-2-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(11)5-8(7)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
FWRWSMVRZZUHCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with methylamine, followed by reduction and sulfonation steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The sulfonation step involves the use of methanesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly as an adrenergic receptor agonist.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as an agonist at alpha-1 adrenergic receptors, leading to the release of intracellular calcium and subsequent physiological responses. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are related to calcium signaling and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
- N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
- N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
Uniqueness
N-(5-Hydroxy-2-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a selective alpha-1 adrenergic receptor agonist sets it apart from other similar compounds, making it valuable in both research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
